Bace1-IN-14
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Overview
Description
Bace1-IN-14 is a potent inhibitor of the enzyme beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme involved in the production of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting BACE1, this compound aims to reduce the formation of beta-amyloid plaques in the brain, potentially offering a therapeutic approach for Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bace1-IN-14 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core molecular framework of this compound through a series of organic reactions.
Functionalization: The core structure is then functionalized with various chemical groups to enhance its inhibitory activity against BACE1.
Purification: The final compound is purified using techniques such as chromatography to ensure its purity and potency.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Bace1-IN-14 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions are typically intermediates that are further functionalized to produce the final this compound compound .
Scientific Research Applications
Bace1-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BACE1 and its effects on beta-amyloid production.
Biology: Employed in cellular and animal models to investigate the role of BACE1 in Alzheimer’s disease.
Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease.
Industry: Utilized in the development of diagnostic assays and screening platforms for BACE1 inhibitors.
Mechanism of Action
Bace1-IN-14 exerts its effects by binding to the active site of BACE1, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of amyloid precursor protein (APP) into beta-amyloid peptides, reducing the formation of amyloid plaques in the brain. The molecular targets of this compound include the catalytic aspartate residues in the active site of BACE1. The pathways involved in its mechanism of action include the amyloidogenic pathway of APP processing .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bace1-IN-14 include other BACE1 inhibitors such as:
Verubecestat: Another potent BACE1 inhibitor that has been investigated for the treatment of Alzheimer’s disease.
Lanabecestat: A BACE1 inhibitor with a similar mechanism of action.
Atabecestat: Another compound targeting BACE1 to reduce beta-amyloid production.
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against BACE1. It has been designed to optimize its pharmacokinetic properties and minimize off-target effects, making it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C26H20FN3O |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
6-fluoro-N-[2-[(4-phenylphenoxy)methyl]phenyl]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C26H20FN3O/c27-21-12-15-24-25(16-21)30-26(29-24)28-23-9-5-4-8-20(23)17-31-22-13-10-19(11-14-22)18-6-2-1-3-7-18/h1-16H,17H2,(H2,28,29,30) |
InChI Key |
ULWPJTNPPNOIJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3NC4=NC5=C(N4)C=C(C=C5)F |
Origin of Product |
United States |
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